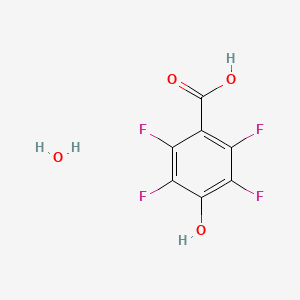

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by multiple systematic nomenclature approaches and standardized identifiers. The compound exists under Chemical Abstracts Service registry number 207738-02-1 for the hydrated form, while the anhydrous variant carries the identifier 652-34-6. The molecular formula for the hydrated compound is expressed as C₇H₄F₄O₄, incorporating one molecule of water of crystallization, resulting in a molecular weight of 228.10 grams per mole. The anhydrous form maintains the formula C₇H₂F₄O₃ with a corresponding molecular weight of 210.08 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound. Alternative nomenclature includes 4-carboxy-2,3,5,6-tetrafluorophenol and 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, reflecting the dual functional nature of the molecule. The compound also appears in chemical databases under various synonyms including tetrafluoro-4-hydroxybenzoic acid and 2,3,5,6-tetrafluoro-4-hydroxybenzoate, demonstrating the flexibility in chemical naming conventions for this fluorinated aromatic system.

The structural characteristics of this compound can be represented through multiple chemical identifiers. The International Chemical Identifier key appears as BTXKLSXOHABRQQ-UHFFFAOYSA-N, while the Simplified Molecular Input Line Entry System notation reads as FC1C(=C(C(=C(C=1C(=O)O)F)F)O)F.O. These standardized representations facilitate accurate identification and database searching across chemical information systems.

Historical Context of Fluorinated Benzoic Acid Derivatives

The development of fluorinated benzoic acid derivatives emerged from the broader evolution of organofluorine chemistry, which began in the nineteenth century despite the late isolation of elemental fluorine itself. Alexander Borodin, renowned both as a composer and chemist, pioneered the first nucleophilic replacement of halogen atoms by fluoride in 1862, establishing foundational methodologies that would later enable the synthesis of complex fluorinated aromatic compounds. This early work on halogen exchange reactions, though initially focused on simple aliphatic systems, provided the conceptual framework for developing fluorinated aromatic compounds including benzoic acid derivatives.

The historical progression toward perfluorinated aromatic compounds accelerated during the early twentieth century as chemists developed safer methodologies for incorporating fluorine into organic molecules. The work of Schiemann in 1927 introduced the first reliable aromatic fluorination methodology through diazonium salt decomposition in the presence of fluoroboric acid, enabling the systematic preparation of fluoroaromatic compounds. This breakthrough provided a foundation for synthesizing more complex fluorinated aromatic systems, including multiple fluorine substitution patterns on benzoic acid frameworks.

The systematic development of fluorinated benzoic acid derivatives gained momentum during World War Two when the Manhattan Project required materials resistant to uranium hexafluoride. This period witnessed unprecedented investment in fluorochemical research, leading to the development of numerous fluorinated organic compounds including aromatic acids with enhanced chemical resistance. The post-war period saw continued advancement in synthetic methodologies, enabling the preparation of highly fluorinated aromatic compounds with precise substitution patterns.

Modern synthetic approaches to compounds like this compound reflect the culmination of decades of methodological development in organofluorine chemistry. Contemporary synthetic routes typically employ controlled fluorination techniques or utilize pre-fluorinated aromatic precursors to achieve the desired substitution pattern while maintaining functional group integrity. The emergence of such highly fluorinated aromatic compounds represents a significant advancement from the early halogen exchange reactions pioneered in the nineteenth century.

Significance in Modern Organofluorine Chemistry

This compound occupies a pivotal position in contemporary organofluorine chemistry due to its unique combination of electronic properties and functional group reactivity. The perfluorinated aromatic system dramatically alters the compound's physical and chemical properties compared to its non-fluorinated analog, with the observed pKa of 5.3 representing a significant increase in acidity compared to 4-hydroxybenzoic acid, which exhibits a pKa of 9.3. This enhanced acidity results from the powerful electron-withdrawing effects of the four fluorine substituents, which stabilize the conjugate base through both inductive and resonance mechanisms.

The compound serves as a crucial building block in ligand synthesis applications, where the electron-withdrawing tetrafluorinated aromatic system can be combined with anchor groups for immobilization on various support materials. Researchers have utilized this compound in the preparation of methyl 2,3,5,6-tetrafluoro-4-oxybenzoate, where the electron-withdrawing group provides tunable reactivity while the carboxyl function serves as an anchoring point for surface modification applications. This dual functionality makes the compound particularly valuable in materials science applications requiring precise control over surface properties and chemical reactivity.

In the realm of advanced materials development, this compound contributes to research on hydrophobic surfaces and chemical-resistant coatings. The fluorinated structure imparts enhanced chemical stability and unique surface properties that prove valuable in developing anti-corrosive and self-cleaning materials. The compound's role in synthesizing advanced polymers with enhanced chemical resistance demonstrates the practical applications of highly fluorinated aromatic systems in materials engineering.

The compound also plays a significant role in bioimaging applications as a precursor for fluorescent activity-based probes. Specifically, it serves as a precursor in synthesizing BMV109, which functions as an intrinsically non-fluorescent probe that becomes fluorescent only after reacting with target proteases. This application highlights the compound's versatility in bioanalytical chemistry, where the unique electronic properties of the perfluorinated aromatic system enable the development of sophisticated molecular probes with precise activation mechanisms.

Contemporary research continues to explore the compound's potential in environmental chemistry applications, particularly in developing more stable and effective herbicides with enhanced resistance to environmental degradation. The incorporation of multiple fluorine atoms provides enhanced metabolic stability while the carboxylic acid functionality enables conjugation with other molecular components to create targeted herbicidal systems.

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O3.H2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h12H,(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXKLSXOHABRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544493 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207738-02-1 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1.1 Direct Fluorination of Hydroxybenzoic Acid Derivatives

- The most common laboratory synthesis involves direct fluorination of 4-hydroxybenzoic acid or its derivatives using elemental fluorine or selective fluorinating agents such as xenon difluoride (XeF₂).

- Reaction conditions typically require an inert solvent like acetonitrile to stabilize intermediates and low temperatures to minimize decomposition or over-fluorination.

- This method introduces fluorine atoms at the 2,3,5,6-positions of the aromatic ring, preserving the hydroxyl and carboxylic acid groups.

1.2 Multi-step Industrial Synthesis from Fluorinated Benzene Precursors

- Industrial scale production often starts from commercially available fluorinated benzene derivatives.

- The process involves:

- Nitration of the fluorinated benzene ring.

- Reduction of nitro groups to amines.

- Hydrolysis and oxidation steps to convert amines into the hydroxybenzoic acid framework.

- Final purification includes recrystallization to obtain the hydrate form with controlled water content.

1.3 Fluorinating Agents and Alternative Methods

- Other fluorinating reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) can be used to introduce fluorines selectively.

- Starting materials may include hexafluorobenzene derivatives undergoing regioselective substitution to yield the tetrafluoro-hydroxybenzoic acid scaffold.

- Controlled hydration is achieved post-synthesis by recrystallization from aqueous or mixed solvents.

Types of Reactions in Preparation

| Reaction Type | Description | Common Reagents/Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Electron-deficient tetrafluorinated aromatic ring undergoes substitution by nucleophiles (e.g., amines, thiols) | Sodium methoxide, potassium thiolate in polar aprotic solvents | Substituted tetrafluoro derivatives |

| Esterification | Carboxylic acid group reacts with alcohols under acidic catalysis to form esters | Alcohols + acid catalysts (sulfuric acid, p-toluenesulfonic acid) | Ester derivatives |

| Reduction | Carboxylic acid reduced to alcohol using strong reducing agents | Lithium aluminum hydride in anhydrous ether | 2,3,5,6-Tetrafluoro-4-hydroxybenzyl alcohol |

Purification and Hydrate Formation

- The hydrate form is typically obtained by recrystallization from polar solvents such as water, ethanol, or their mixtures.

- Controlled temperature and solvent ratios ensure incorporation of water molecules into the crystal lattice, yielding the monohydrate.

- Purity is validated by:

- High-performance liquid chromatography (HPLC) using C18 columns with acetonitrile/0.1% trifluoroacetic acid (TFA) mobile phases.

- ^19F Nuclear Magnetic Resonance (NMR) spectroscopy showing characteristic aromatic fluorine shifts between -110 to -150 ppm.

- Mass spectrometry (Electrospray Ionization, ESI-MS) confirming molecular mass (expected [M-H]⁻ ion at 209.07 Da for anhydrous form; higher for hydrate).

Analytical Differentiation Between Anhydrous and Hydrate Forms

| Analytical Technique | Purpose | Observations for Hydrate Form |

|---|---|---|

| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | Detects water loss upon heating | Weight loss between 80–120 °C indicating water release |

| Karl Fischer Titration | Quantitative water content measurement | Typically 5–10% water content for monohydrate |

| X-Ray Diffraction (XRD) | Crystal structure determination | Distinct diffraction pattern compared to anhydrous form |

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 4-Hydroxybenzoic acid derivatives, fluorinated benzene precursors |

| Fluorinating Agents | Elemental fluorine, xenon difluoride (XeF₂), SF₄, DAST |

| Solvents | Acetonitrile, inert aprotic solvents, water/ethanol mixtures for recrystallization |

| Temperature Range | Low temperatures (0–25 °C) for fluorination; 106–140 °C for catalytic hydrolysis steps |

| Catalysts | Tosic acid (p-toluenesulfonic acid) in hydrolysis reactions |

| Purification Techniques | Recrystallization, HPLC, NMR, mass spectrometry |

| Hydrate Formation | Controlled recrystallization from aqueous solvents |

Representative Industrial Hydrolysis Example

A related fluorinated aromatic acid, 3,4,5,6-tetrafluorophthalic acid, is prepared industrially by catalytic hydrolysis of N-methyl tetrafluorophthalimide under pressure (1.5–2.5 kg/cm²) and elevated temperature (115–135 °C) using tosic acid catalyst (0.5–1.0% by weight). This approach avoids sulfuric acid waste and improves yield, suggesting analogous hydrolysis strategies could be adapted for 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid derivatives.

Research Findings on Preparation Optimization

- Fluorination under mild conditions with XeF₂ yields high purity tetrafluoro derivatives while minimizing side reactions.

- Hydrate formation enhances compound stability and handling, important for downstream applications in medicinal chemistry.

- Nucleophilic aromatic substitution enables derivatization, expanding synthetic utility.

- Recrystallization solvent choice critically affects hydrate incorporation and purity.

This comprehensive overview synthesizes diverse, authoritative data on the preparation of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate, providing detailed reaction conditions, purification methods, and analytical techniques essential for researchers and industrial chemists working with this fluorinated compound.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : Serves as a precursor in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals.

- Ligand Development : Used in the preparation of new ligands such as methyl 2,3,5,6-tetrafluoro-4-oxybenzoate for immobilization on supports in catalysis and sensor applications.

Biology

- Enzyme Inhibition : Exhibits significant inhibitory action against protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), which are crucial in protein prenylation. The compound has IC50 values of 2.9 µM for FTase and 7.5 µM for GGTase.

- Bioimaging Applications : Functions as a quenched activity-based probe (e.g., BMV109) that becomes fluorescent upon interaction with target proteases, facilitating bioimaging studies.

Medicine

- Drug Development : Investigated as a precursor for active pharmaceutical ingredients (APIs). Its unique properties make it suitable for designing novel therapeutics targeting various diseases linked to protein prenylation.

Industrial Applications

- Material Science : Utilized in the production of advanced materials and polymers due to its strong electron-withdrawing properties.

- Chemical Manufacturing : Acts as an intermediate in the synthesis of fluorinated compounds that are valuable in various industrial applications.

Case Studies

-

Enzyme Inhibition Studies :

- Research demonstrated that 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate effectively inhibits FTase and GGTase, disrupting the mevalonate pathway critical for cholesterol synthesis. This disruption was linked to altered cell signaling pathways in cancer research.

-

Bioimaging Probes :

- A study utilized this compound to develop BMV109, which enabled real-time imaging of protease activity in live cells. The probe's design allowed for selective fluorescence activation upon target interaction.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate involves its interaction with molecular targets through its functional groups. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. The fluorine atoms enhance the compound’s reactivity and binding affinity by increasing its acidity and electron-withdrawing capability. This makes it effective in inhibiting enzymes and interacting with proteins in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related fluorinated benzoic acid derivatives:

2,3,4,5-Tetrafluorobenzoic Acid (CAS: 1201-31-6)

| Property | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid Hydrate | 2,3,4,5-Tetrafluorobenzoic Acid |

|---|---|---|

| Molecular Formula | C₇H₂F₄O₃·xH₂O | C₇H₂F₄O₂ |

| Substituents | -OH, -COOH, 4×F | -COOH, 4×F |

| Acidity | Higher (dual acidic groups) | Moderate (single -COOH) |

| Applications | Ligand synthesis, piezochromic materials | Intermediate for agrochemicals |

| Key Difference | Hydroxyl group enables hydrogen bonding | Lacks hydroxyl, reduced polarity |

Tetrafluoroisophthalic Acid (CAS: 1551-39-9)

| Property | This compound | Tetrafluoroisophthalic Acid |

|---|---|---|

| Molecular Formula | C₇H₂F₄O₃·xH₂O | C₈H₂F₄O₄ |

| Substituents | -OH, -COOH, 4×F | 2×-COOH, 4×F |

| Acidity | pKa ~2 (COOH), ~8 (OH) | Stronger (pKa ~1.5 for each COOH) |

| Applications | Coordination chemistry | Polymers, metal-organic frameworks |

| Key Difference | Mono-carboxylic acid limits crosslinking | Dual -COOH groups enable robust networks |

3,4,5,6-Tetrafluorosalicylic Acid (CAS: 652-34-6)

| Property | This compound | 3,4,5,6-Tetrafluorosalicylic Acid |

|---|---|---|

| Substituent Positions | -OH at 4, -COOH at 1 | -OH at 2, -COOH at 1 |

| Acidity | Similar pKa values | Enhanced chelation ability |

| Applications | Immobilization ligands | Chelating agent for metals |

| Key Difference | Meta fluorine arrangement | Ortho -OH/-COOH for metal binding |

2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid (TFMBA) (CAS: 5211-44-9)

| Property | This compound | TFMBA |

|---|---|---|

| Functional Group | -OH | -SH |

| Reactivity | Hydrogen bonding, acidity | Au-S covalent bonds (SERS probes) |

| Applications | Supramolecular architectures | Surface-modified nanoparticles |

| Key Difference | Hydroxyl for non-covalent interactions | Thiol for metal surface anchoring |

2,3,5,6-Tetrafluoro-4-trifluoromethyl-benzoic Acid

| Property | This compound | 4-Trifluoromethyl Derivative |

|---|---|---|

| Substituent | -OH | -CF₃ |

| Acidity | Moderate (pKa ~2–3) | Stronger (pKa ~1 due to -CF₃) |

| Applications | Ligand synthesis | Agrochemical intermediates |

| Key Difference | Hydroxyl allows nucleophilic reactions | -CF₃ enhances electrophilicity |

Biological Activity

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is a fluorinated organic compound that has garnered attention in various fields of research due to its unique biochemical properties and potential applications in drug development and bioimaging. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C7H2F4O3

- Molecular Weight: 210.08 g/mol

- CAS Number: 652-34-6

- Appearance: White crystalline powder

- Melting Point: 151 °C – 153 °C

- pKa: 5.3 (indicating increased acidity compared to non-fluorinated analogs) .

Target Enzymes

The compound primarily interacts with two key enzymes:

- Protein Farnesyltransferase (FTase)

- Geranylgeranyltransferase (GGTase)

These enzymes are crucial for protein prenylation, a post-translational modification that influences protein localization and function within cells. The inhibition of these enzymes by this compound suggests potential applications in cancer therapy and other diseases where protein prenylation is dysregulated .

Mode of Action

The compound's mode of action involves the Mitsunobu reaction, facilitating the formation of novel inhibitors for FTase and GGTase. In enzyme inhibition studies, it exhibited a potency of:

Drug Development

Due to its ability to inhibit key enzymes involved in protein modification, this compound is being investigated as a precursor for active pharmaceutical ingredients (APIs). Its fluorinated structure enhances metabolic stability and binding affinity to biological targets .

Bioimaging Probes

The compound is also utilized in the synthesis of bioimaging probes. For instance, it serves as a precursor for fluorescent activity-based probes that become fluorescent upon interaction with specific proteases. This characteristic makes it valuable for visualizing cellular processes in real-time .

Case Studies

- Inhibition Studies:

- Fluorinated Compounds:

Data Table: Summary of Biological Activities

| Activity Type | Description | Potency |

|---|---|---|

| Enzyme Inhibition | Inhibits FTase and GGTase | FTase: 2.9 µM |

| GGTase: 7.5 µM | ||

| Bioimaging Probes | Precursor for fluorescent probes | - |

| Drug Development | Potential API precursor with enhanced stability | - |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate, and how can its purity be validated?

- Synthesis : A common route involves fluorination of hydroxybenzoic acid derivatives using fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride), followed by controlled hydration. Alternative methods may start with hexafluorobenzene derivatives, as seen in analogous tetrafluoroindole syntheses .

- Purification & Validation : Recrystallization in polar solvents (e.g., water/ethanol mixtures) is typical. Purity is validated via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) and ¹⁹F NMR (δ -110 to -150 ppm for aromatic fluorines). Mass spectrometry (ESI-MS) confirms molecular weight (expected [M-H]⁻: 209.07) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles.

- Storage : Store in airtight containers at 2–8°C, away from moisture and strong oxidizers.

- Hazards : The compound may cause respiratory irritation (GHS H315/H319) and exhibits aquatic toxicity (GHS H410). Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can researchers distinguish between the anhydrous and hydrate forms of this compound?

- Analytical Methods :

- TGA/DSC : The hydrate form shows a weight loss step at 80–120°C corresponding to water release.

- Karl Fischer Titration : Quantifies water content (typically ~5–10% for monohydrate).

- XRD : Distinct crystallographic patterns differentiate hydrate (e.g., CAS 143201-17-6) from anhydrous forms (CAS 652-34-6) .

Advanced Research Questions

Q. How do fluorine substituents influence the acidity and solubility of this compound compared to non-fluorinated analogs?

- Acidity : The electron-withdrawing fluorine atoms increase the acidity of the phenolic -OH group (pKa ~2–3 vs. ~4.5 for non-fluorinated hydroxybenzoic acids).

- Solubility : Enhanced hydrophilicity due to fluorine’s polar hydrophobicity paradox; solubility in DMSO > water. Solubility can be modulated by adjusting pH (e.g., deprotonation at pH >4) .

Q. What strategies are effective for derivatizing this compound to study protein-ligand interactions?

- Photoaffinity Probes : Introduce azide groups (e.g., 4-azido derivatives) for UV-induced crosslinking. Example: React with NaN₃ and Cu(I) catalysts to generate 4-azido-2,3,5,6-tetrafluorobenzoic acid, enabling click chemistry with alkyne-tagged biomolecules .

- Fluorescent Tags : Couple with dansyl chloride or FITC via the carboxylic acid group for fluorescence-based binding assays .

Q. How can researchers resolve contradictions in reported CAS numbers (e.g., 143201-17-6 vs. 207738-02-1) for the hydrate form?

- Analytical Cross-Validation : Compare batch-specific SDS sheets for hydration stoichiometry. Use TGA to confirm water content and XRD to verify crystal structure. Discrepancies may arise from varying hydration states or registry errors in commercial catalogs .

Q. What role does this compound play in synthesizing fluorinated heterocycles or metal-organic frameworks (MOFs)?

- Heterocycle Synthesis : As a directing group, the -COOH and -OH groups facilitate regioselective C-H activation in palladium-catalyzed couplings. Example: Used in preparing tetrafluoroindole precursors via cyclization reactions .

- MOFs : Acts as a linker for constructing fluorinated MOFs with enhanced thermal stability. Coordinate with Zr⁴+ or Fe³+ clusters under solvothermal conditions .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC₅₀ <1 mg/L indicates high hazard).

- Biodegradation : Use OECD 301F (manometric respirometry) to evaluate microbial breakdown. Fluorinated aromatics often persist due to C-F bond stability, necessitating advanced oxidation (e.g., UV/H₂O₂) for remediation .

Methodological Notes

- Key References : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry ) over vendor catalogs.

- Data Reproducibility : Replicate synthesis and characterization steps using standardized protocols to mitigate batch-to-batch variability.

- Advanced Applications : Explore fluorinated analogs in drug design (e.g., PET imaging probes) or materials science (e.g., hydrophobic coatings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.